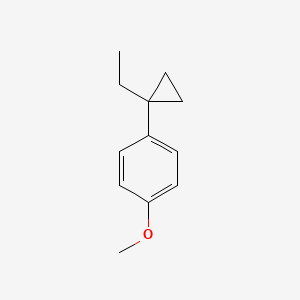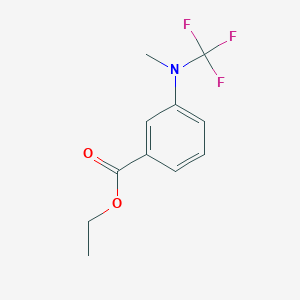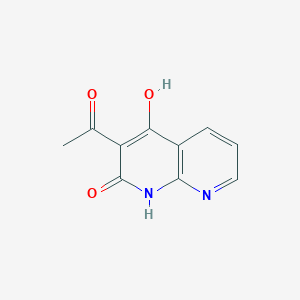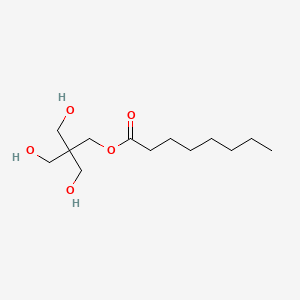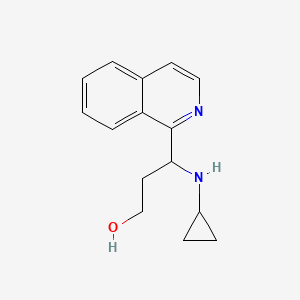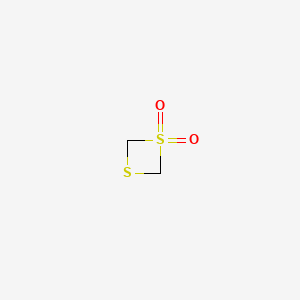
1,3-Dithietan-1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithietan-1,1-dioxide: is a sulfur-containing heterocyclic compound with the molecular formula C₂H₄O₂S₂ . It is characterized by a four-membered ring structure containing two sulfur atoms and one dioxide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dithietan-1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of 1,3-dithietane using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid. The reaction typically occurs under mild conditions and yields the desired dioxide compound .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The choice of oxidizing agent and reaction conditions can vary depending on the specific requirements of the production facility .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dithietan-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide back to the corresponding thietane.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, and halides
Major Products:
Sulfoxides and sulfones: from oxidation.
Thietane: from reduction.
Various substituted derivatives: from nucleophilic substitution
Wissenschaftliche Forschungsanwendungen
1,3-Dithietan-1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and insecticidal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1,3-dithietan-1,1-dioxide involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the dioxide group, which can stabilize or destabilize intermediates during chemical reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its sulfur atoms .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiane: A related compound with a similar ring structure but without the dioxide group.
1,2-Dithietane: Another sulfur-containing heterocycle with a different ring structure.
Thietane-1,1-dioxide: A compound with a similar dioxide group but a different ring size .
Uniqueness: 1,3-Dithietan-1,1-dioxide is unique due to its specific ring structure and the presence of the dioxide group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
60743-07-9 |
|---|---|
Molekularformel |
C2H4O2S2 |
Molekulargewicht |
124.19 g/mol |
IUPAC-Name |
1,3-dithietane 1,1-dioxide |
InChI |
InChI=1S/C2H4O2S2/c3-6(4)1-5-2-6/h1-2H2 |
InChI-Schlüssel |
IMOOXNHDHWCALS-UHFFFAOYSA-N |
Kanonische SMILES |
C1SCS1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



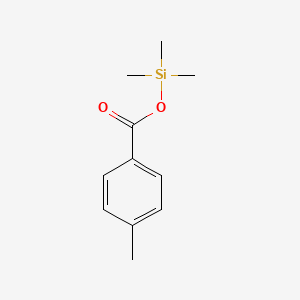
![(2,4-Difluoro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-pyridin-2-yl]-amine](/img/structure/B13952707.png)
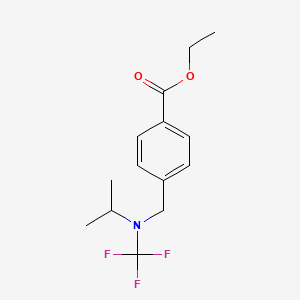


![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro-](/img/structure/B13952723.png)
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate](/img/structure/B13952726.png)
